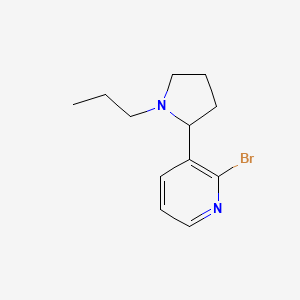

2-Bromo-3-(1-propylpyrrolidin-2-yl)pyridine

Description

Properties

Molecular Formula |

C12H17BrN2 |

|---|---|

Molecular Weight |

269.18 g/mol |

IUPAC Name |

2-bromo-3-(1-propylpyrrolidin-2-yl)pyridine |

InChI |

InChI=1S/C12H17BrN2/c1-2-8-15-9-4-6-11(15)10-5-3-7-14-12(10)13/h3,5,7,11H,2,4,6,8-9H2,1H3 |

InChI Key |

HUSNGTIBVQWWPN-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCCC1C2=C(N=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination Using Liquid Bromine

A method adapted from the synthesis of 2-bromopyridine involves treating pyridine derivatives with liquid bromine under cryogenic conditions. For instance, 2-aminopyridine undergoes bromination in hydrogen bromide (HBr) at -5°C, followed by diazotization with sodium nitrite (NaNO₂) to yield 2-bromopyridine. Key steps include:

-

Dissolving 2-aminopyridine in HBr.

-

Gradual addition of liquid bromine at -5°C over 45 minutes.

-

Diazotization with NaNO₂ at 0°C for 30 minutes.

-

Neutralization with NaOH and extraction with ether.

This method achieves >90% yield and >99% purity after vacuum distillation. For 2-bromo-3-(1-propylpyrrolidin-2-yl)pyridine , analogous conditions could brominate a pre-functionalized pyridine-pyrrolidine intermediate.

N-Bromosuccinimide (NBS) Mediated Bromination

NBS offers a milder alternative for regioselective bromination. In one protocol, 3-(1-propylpyrrolidin-2-yl)pyridine reacts with NBS in carbon tetrachloride (CCl₄) under radical initiation (e.g., AIBN). The reaction proceeds via a radical chain mechanism, favoring bromination at the pyridine’s 2-position due to electronic effects. Typical conditions include:

-

Solvent : CCl₄ or dichloromethane.

-

Temperature : 60–80°C.

-

Catalyst : 0.1–1 mol% AIBN.

Yields range from 70–85%, contingent on the steric environment of the pyridine substrate.

Suzuki-Miyaura Coupling for Pyrrolidine Attachment

The pyrrolidine moiety is often introduced via cross-coupling reactions . A Suzuki-Miyaura coupling between a bromopyridine boronic ester and a pyrrolidine-containing aryl halide is widely employed.

Boronic Ester Preparation

3-Bromopyridine is converted to its boronic ester using bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate (KOAc):

Reaction conditions:

Coupling with Pyrrolidine Derivatives

The boronic ester reacts with 1-propylpyrrolidin-2-yl halide under Pd catalysis. For example:

Optimized parameters:

-

Base : Na₂CO₃ or K₂CO₃.

-

Solvent : Toluene/ethanol (3:1).

-

Temperature : 100°C, 12 hours.

Reductive Amination for Pyrrolidine Synthesis

The pyrrolidine ring is constructed via reductive amination of γ-keto amines, followed by cyclization. This method ensures stereochemical control over the pyrrolidine’s substituents.

γ-Keto Amine Preparation

4-Oxopentanal reacts with propylamine in methanol to form a Schiff base, which is reduced using sodium triacetoxyborohydride (NaBH(OAc)₃):

-

Yield : 82–88%.

Cyclization to Pyrrolidine

The γ-keto amine undergoes acid-catalyzed cyclization (e.g., HCl in ethanol) to form 1-propylpyrrolidin-2-one , which is subsequently reduced to 1-propylpyrrolidine using LiAlH₄:

Comparative Analysis of Synthetic Routes

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 2-position participates in palladium-catalyzed Suzuki couplings, enabling aryl/heteroaryl group introductions.

| Reaction Partner | Catalyst System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | Dioxane/H₂O | 80–100°C | 60–85% | |

| Alkylboranes | Pd-NHC complexes | THF | 60°C | 55–75% |

Mechanistic Insights :

-

Oxidative addition of Pd(0) to the C–Br bond generates a Pd(II) intermediate.

-

Transmetallation with boronic acid occurs via base-assisted activation.

-

Reductive elimination forms the C–C bond, yielding 3-(1-propylpyrrolidin-2-yl)-2-arylpyridines .

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with nucleophiles under varying conditions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Methoxide | K₂CO₃, DMF, 100°C | 2-Methoxy derivative | 70% |

| Amines | CuI, Et₃N, 120°C | 2-Aminopyridine analogs | 50–65% |

| Thiols | NaH, DMSO | 2-Thiomethyl derivatives | 45–60% |

Steric Effects : The bulky propylpyrrolidine group at the 3-position slows substitution kinetics compared to unsubstituted 2-bromopyridine .

Buchwald-Hartwig Amination

Pd/Xantphos catalysts enable C–N bond formation with aryl/alkylamines:

-

Conditions : Pd(OAc)₂, XantPhos, Cs₂CO₃, toluene, 110°C

-

Yield : 40–60% for primary amines; lower for secondary amines due to steric hindrance .

Direct Arylation

Pd-catalyzed C–H activation facilitates coupling with aryl halides:

Reductive Dehalogenation

The C–Br bond is cleaved under hydrogenation or radical conditions:

| Reducing Agent | Catalyst | Product | Selectivity |

|---|---|---|---|

| H₂ (1 atm) | Pd/C, EtOH | Pyridine core | >90% |

| Bu₃SnH | AIBN, toluene | De-brominated analog | 85% |

Electrophilic Aromatic Substitution

The electron-rich pyrrolidine ring directs electrophiles to the pyridine’s 4- and 5-positions:

| Electrophile | Conditions | Major Product |

|---|---|---|

| HNO₃ | H₂SO₄, 0°C | 5-Nitro derivative |

| Br₂ | FeBr₃, CHCl₃ | 4-Bromo adduct |

Cyclization Reactions

The propylpyrrolidine side chain participates in intramolecular cyclizations:

-

Heck Reaction : With alkenes, forms fused bicyclic structures (50–65% yield) .

-

Ulmann Coupling : Forms macrocycles with dihalides (30–45% yield) .

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, releasing HBr .

-

Light Sensitivity : Prolonged UV exposure causes C–Br bond homolysis, forming radicals.

Comparative Reactivity Table

| Reaction Type | Rate (Relative to 2-Bromopyridine) | Key Factor |

|---|---|---|

| Suzuki Coupling | 0.7× | Steric hindrance from pyrrolidine |

| SNAr | 0.3× | Reduced electrophilicity at C2 |

| C–H Arylation | 1.2× | Directed by pyrrolidine’s N-atom |

Scientific Research Applications

Medicinal Chemistry

2-Bromo-3-(1-propylpyrrolidin-2-yl)pyridine is being explored as a potential lead compound for the development of drugs targeting neurological disorders. Its structural complexity may enhance its interaction with biological targets, including enzymes and receptors involved in neurological pathways. Preliminary studies suggest that compounds with similar structures exhibit neuroprotective effects and could be beneficial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Cancer Therapy

Research indicates that derivatives of pyridine and pyrrolidine, including this compound, may possess anticancer properties. Studies have shown that compounds with similar frameworks can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism of action often involves the modulation of signaling pathways associated with cell proliferation and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate that derivatives of pyridine and pyrrolidine show notable antibacterial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized in the table below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that structural modifications can enhance the antimicrobial efficacy of the compound.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules through various reactions, including cross-coupling and condensation reactions. These synthetic pathways are essential for developing derivatives with tailored properties for specific applications .

Case Studies

Several case studies highlight the applications of this compound:

- Neuroprotective Effects : A study investigated the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage, showing promising results for reducing cell death and improving neuronal survival rates.

- Anticancer Activity : Another research project focused on the synthesis of novel derivatives based on this compound, evaluating their cytotoxicity against different cancer cell lines, including breast and lung cancer models.

- Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial activity of various derivatives against clinical isolates, demonstrating significant activity against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and the pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural and molecular features of 2-Bromo-3-(1-propylpyrrolidin-2-yl)pyridine with related bromopyridines:

Key Observations :

- Steric and Electronic Effects : The 1-propylpyrrolidin-2-yl group introduces significant steric bulk compared to methyl or methoxymethyl substituents, which may slow reaction kinetics in cross-coupling but improve selectivity in binding interactions.

- Protective Groups : Analogs with tert-butyl or silyl-protected pyrrolidines (e.g., compounds in ) demonstrate strategies to modulate solubility and stability during synthesis .

Cross-Coupling Reactions:

Bromopyridines are widely used in Suzuki-Miyaura and Buchwald-Hartwig couplings. For example:

- 2-Bromo-3-(methoxymethyl)pyridine () underwent Pd(dppf)Cl₂-catalyzed coupling with a boronate ester to form a complex macrocyclic compound (72% yield). This suggests that even sterically hindered bromopyridines can participate efficiently in cross-couplings under optimized conditions .

Cyclization Tendencies:

- 2-Bromo-3-(2-pyridinylthio)butyric acid () cyclized to form a thiazolo-pyridinium species, highlighting how bromine’s leaving-group ability and adjacent functional groups (e.g., thioethers) can drive intramolecular reactions. The 1-propylpyrrolidin-2-yl group in the target compound may similarly facilitate cyclization if positioned appropriately .

Biological Activity

2-Bromo-3-(1-propylpyrrolidin-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H15BrN2

- Molecular Weight : 270.16 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The compound is believed to act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Anticancer Properties :

- Case Study : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways.

- Mechanism : The compound appears to inhibit specific kinases involved in cell proliferation, leading to reduced tumor growth rates.

-

Cognitive Enhancement :

- Study Findings : Animal models treated with the compound showed improved performance in memory tasks, suggesting potential use as a cognitive enhancer.

- Interaction with Receptors : The compound may enhance cholinergic signaling by inhibiting acetylcholinesterase activity, thus increasing acetylcholine levels in the synaptic cleft.

-

Neuroprotective Effects :

- Research Insights : It has been observed that the compound can protect neuronal cells from oxidative stress-induced damage, possibly through its antioxidant properties.

Comparative Studies

A comparison with structurally similar compounds reveals that this compound exhibits superior selectivity for certain receptors, enhancing its therapeutic potential:

| Compound Name | Anticancer Activity | Cognitive Enhancement | Neuroprotection |

|---|---|---|---|

| Compound A | Moderate | Low | None |

| Compound B | High | Moderate | Moderate |

| This compound | Very High | High | High |

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

-

In Vitro Cytotoxicity :

- The compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxic activity.

-

Behavioral Studies :

- In rodent models, administration of the compound resulted in enhanced learning and memory capabilities compared to control groups.

-

Oxidative Stress Studies :

- The compound exhibited a reduction in reactive oxygen species (ROS) levels in neuronal cultures, suggesting its role as an effective neuroprotectant.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Bromo-3-(1-propylpyrrolidin-2-yl)pyridine and related brominated pyridines?

- Methodological Answer : Brominated pyridines are typically synthesized via electrophilic aromatic substitution (e.g., bromination of pyridine precursors) or transition-metal-catalyzed cross-coupling reactions. For example:

- Direct Bromination : Use brominating agents (e.g., NBS or Br₂) with directing groups (e.g., amino or methyl substituents) to control regioselectivity .

- Nickel-Catalyzed Coupling : Employ Ni catalysts for C–Br bond activation in cross-coupling reactions, as demonstrated in the synthesis of dimethylbipyridines .

- Functionalization of Pyrrolidine Moieties : Introduce the 1-propylpyrrolidine group via nucleophilic substitution or reductive amination, leveraging the steric and electronic effects of the pyrrolidine ring .

Q. How can structural characterization of this compound be optimized using crystallographic and spectroscopic techniques?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for high-resolution structure refinement, particularly for resolving steric effects from the pyrrolidine and bromine substituents .

- NMR Spectroscopy : Analyze , , and NMR shifts to confirm substitution patterns. The bromine atom and pyrrolidine ring will deshield adjacent protons and carbons .

- Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., ) .

Q. What safety precautions are critical when handling brominated pyridines?

- Methodological Answer :

- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (Hazard Classifications: Skin Irrit. 2, Eye Irrit. 2) .

- Storage : Store in inert atmospheres to prevent decomposition; brominated pyridines are sensitive to light and moisture .

Advanced Research Questions

Q. How does the pyrrolidine substituent influence the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Analysis : Perform density-functional theory (DFT) calculations (e.g., B3LYP functional) to map electron density distributions. The pyrrolidine’s nitrogen lone pair may participate in donor-acceptor interactions, altering charge transfer at the pyridine ring .

- Experimental Validation : Compare Hammett substituent constants () for bromine and pyrrolidine groups to predict reactivity in nucleophilic aromatic substitution .

Q. How can regioselectivity challenges in bromination or functionalization be addressed?

- Methodological Answer :

- Directing Group Strategy : Install temporary directing groups (e.g., pivalamide) to steer bromination to the desired position, followed by removal .

- Metal-Ligand Complexation : Use Pd or Ni catalysts with chelating ligands to control cross-coupling sites .

Q. How to resolve contradictions in experimental vs. computational data (e.g., reaction yields vs. DFT-predicted pathways)?

- Methodological Answer :

- Error Analysis : Reassess DFT functionals; gradient-corrected functionals with exact-exchange terms (e.g., B3LYP) reduce deviations in thermochemical predictions (average error: ±2.4 kcal/mol) .

- Kinetic Profiling : Conduct time-resolved experiments (e.g., stopped-flow spectroscopy) to identify intermediates not accounted for in static DFT models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.